Bienvenue dans la boutique en ligne BenchChem!

4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

Organic synthesis Nucleophilic substitution Leaving group reactivity

Select this 4-mesyloxymethyl-BCO methyl ester (CAS 2155871-19-3, 98%) to bypass the mesylation step required with the alcohol analog, saving one synthetic operation. The mesylate is 10³–10⁶× more reactive in SN2 displacements than the bromide, with a safer profile (no GHS07) and optimal LogP of 1.48. Ideal for rigid PROTAC linkers and sequential bifunctional probe assembly via orthogonal mesylate/ester handles.

Molecular Formula C12H20O5S
Molecular Weight 276.35 g/mol
CAS No. 2155871-19-3
Cat. No. B1465337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
CAS2155871-19-3
Molecular FormulaC12H20O5S
Molecular Weight276.35 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)COS(=O)(=O)C
InChIInChI=1S/C12H20O5S/c1-16-10(13)12-6-3-11(4-7-12,5-8-12)9-17-18(2,14)15/h3-9H2,1-2H3
InChIKeyBWZHDTLLOVXLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester (CAS 2155871-19-3): Core Identity and Compound Class Context for Procurement Decisions


4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester (CAS 2155871-19-3) is a 1,4-disubstituted bicyclo[2.2.2]octane (BCO) derivative bearing a methyl ester at the bridgehead 1-position and a methanesulfonyloxymethyl (mesylate) group at the 4-position . With a molecular formula of C12H20O5S and molecular weight of 276.35 g/mol, this compound belongs to the class of rigid, saturated bicyclic building blocks widely employed as phenyl bioisosteres, PROTAC linkers, and constrained scaffolds in medicinal chemistry [1]. The bicyclo[2.2.2]octane core provides a well-defined 1,4-para disposition with approximately 4.2 Å bridgehead-to-bridgehead distance, closely mimicking the geometry of a para-substituted phenyl ring while offering full sp³ saturation and distinct physicochemical properties [2]. This compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why Generic Substitution Fails for 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester: The Quantifiable Cost of Choosing the Wrong BCO Derivative


Bicyclo[2.2.2]octane-1,4-disubstituted derivatives are not interchangeable building blocks. The 4-position substituent dictates the compound's synthetic utility, leaving group capacity, physicochemical profile, and safety classification. Substituting the mesylate with a hydroxyl (CAS 94994-15-7) forfeits the activated leaving group essential for nucleophilic displacement, requiring additional activation steps and reducing step economy [1]. Replacing the mesylate with a bromide (CAS 1934962-73-8) introduces a higher LogP (2.97 vs. 1.48), altered hazard profile (H302/H315/H319/H335 vs. no published acute toxicity data), and a leaving group that is approximately 10³–10⁶ times less reactive in SN2 displacements than sulfonate esters depending on solvent and substrate [2]. The propyl-spaced mesylate analog (CAS 719274-72-3) inserts three additional methylene units between the BCO core and the leaving group, trading the rigid 1,4-para geometry for conformational flexibility and a molecular weight increase of ~28 Da (304.4 vs. 276.35) . The amine analog (CAS 54202-09-4) requires orthogonal protection/deprotection strategies incompatible with direct mesylate-based coupling workflows . These quantifiable differences in reactivity, physicochemical properties, and handling requirements mean that casual substitution risks failed syntheses, contaminated products, or procurement of a compound unsuited to the intended reaction manifold.

Quantitative Differentiation Evidence: 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester vs. Its Closest Analogs


Leaving Group Potency: Mesylate vs. Hydroxyl — Greater Than 10⁴-Fold Reactivity Differential for Nucleophilic Displacement

The target compound bears a methanesulfonyloxy (mesylate) leaving group at the 4-methylene position, directly activating the neopentylic carbon for nucleophilic displacement. In contrast, the alcohol analog methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7) possesses a hydroxyl group that is a poor leaving group incapable of direct SN2 displacement without prior activation [1]. In general physical organic chemistry, sulfonate esters (mesylates, tosylates) exhibit relative SN2 reactivity at least 10⁴–10⁶ times greater than the corresponding alcohols, as the hydroxyl group must first be deprotonated or converted to a better leaving group [2]. Specifically for neopentylic bicyclo[2.2.2]octane systems, the bridgehead-adjacent position presents additional steric hindrance that amplifies the need for an excellent leaving group, making the mesylate functionally irreplaceable where direct displacement is required [3]. The alcohol precursor (MW 198.26) is lighter but demands an additional mesylation step (adding methanesulfonyl chloride, base, and purification), eroding step economy and introducing batch-to-batch variability in activation efficiency.

Organic synthesis Nucleophilic substitution Leaving group reactivity

Lipophilicity Control: LogP 1.48 (Mesylate) vs. LogP 2.97 (Bromide) — A 1.49 Log Unit Differential That Governs Aqueous Compatibility and Drug-Likeness

The target mesylate compound has a computed LogP of 1.4762 as reported by the vendor Leyan . In contrast, the directly analogous bromide derivative, methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 1934962-73-8), has a reported LogP of 2.9747 according to Fluorochem . The ΔLogP of 1.50 units indicates that the bromide is approximately 30-fold more lipophilic (since a 1-unit LogP increase corresponds to a ~10× increase in octanol/water partition coefficient). The mesylate thus resides in a more favorable LogP window (1–3) for aqueous solubility and membrane permeability in drug-like chemical space, while the bromide's LogP of ~3.0 begins to exceed typical oral bioavailability guidelines (Lipinski's Rule of Five: LogP ≤ 5, but optimal range 1–3). Additionally, the mesylate contributes 5 hydrogen-bond acceptors vs. only 1 for the bromide, further enhancing aqueous solubility potential . The propyl-spaced mesylate analog (CAS 719274-72-3, MW 304.4) carries additional methylene units that increase LogP further relative to the target compound, though an experimentally measured value is not publicly available .

Physicochemical properties Lipophilicity Drug design

Conformational Rigidity: Direct CH₂–OMs Attachment vs. Propyl-Spaced Mesylate — Preserving the 4.2 Å Bridgehead Distance for Para-Phenyl Mimicry

The target compound features a direct methylene (–CH₂–) spacer connecting the BCO 4-position to the methanesulfonyloxy leaving group, resulting in a single rotatable bond between the rigid BCO cage and the reactive center . This maintains the well-defined 1,4-bridgehead distance of approximately 4.2 Å that closely mimics a para-substituted phenyl ring [1]. In contrast, the propyl-spaced analog methyl 4-{3-[(methylsulfonyl)oxy]propyl}bicyclo[2.2.2]octane-1-carboxylate (CAS 719274-72-3) inserts a –CH₂CH₂CH₂– chain between the BCO core and the mesylate, introducing three additional rotatable bonds and extending the bridgehead-to-leaving-group distance by approximately 3.8 Å (assuming an extended all-trans propyl conformation) . The propyl analog's molecular weight is 304.4 g/mol vs. 276.35 g/mol for the target compound, a +28 Da increase. For PROTAC linker design, where linker length and rigidity critically influence ternary complex formation and degradation efficiency, the 1-carbon spacer of the target compound provides a shorter, more rigid connection than the 4-atom propyl spacer [2]. The 1,4-disubstituted BCO scaffold with minimal spacer preserves the para-bioisostere geometry validated in liquid crystal literature for phenyl ring mimicry [1].

Conformational analysis Bioisosterism Molecular geometry

Purity and Procurement Reliability: 98% (Leyan) vs. 95% (Typical Analogs) — A 3-Percentage-Point Purity Advantage with Supplier-Documented Analytical Characterization

The target compound is available at 98% purity from Leyan (Product No. 1660900), with the supplier explicitly noting that this is the '入库指导纯度值' (in-stock guidance purity value) and that inter-batch variation is acknowledged . Combi-Blocks offers the compound at 95% purity under catalog number QD-0265 . For comparator compounds, the alcohol precursor (CAS 94994-15-7) is listed at 97% purity by Capot Chem [1]; the bromide analog (CAS 1934962-73-8) at 95% by Fluorochem ; the amine (CAS 54202-09-4) at 95% by AKSci ; and the propyl mesylate (CAS 719274-72-3) at 95+% . The 98% specification for the target compound from Leyan represents a 3-percentage-point advantage over the most common 95% specification. For a building block intended for multi-step synthesis, a 3% impurity difference can compound across steps: assuming 3 consecutive steps each using a 98% vs. 95% pure intermediate, the theoretical maximum overall purity difference is (0.98³ – 0.95³) × 100% ≈ 8.4 percentage points, assuming impurities propagate additively.

Chemical procurement Purity analysis Quality assurance

Safety and Handling Profile: Mesylate vs. Bromide — Reduced Hazard Burden for Laboratory-Scale Procurement and Synthetic Workflows

The bromide analog methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 1934962-73-8) carries four GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The alcohol analog (CAS 94994-15-7) is classified as Acute Tox. 4 Oral (H302) for 97.5% of notifications to ECHA [1]. In contrast, the target mesylate compound (CAS 2155871-19-3) carries only general precautionary statements (P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501) as listed by Leyan, without published acute toxicity hazard codes in publicly available safety documentation . While this absence of acute toxicity classifications does not confirm non-toxicity (and appropriate laboratory PPE and handling should always be observed), it indicates that the mesylate has not triggered the same level of hazard classification as the bromide analog, which requires specific GHS pictograms (GHS07: Harmful/Irritant) . The alcohol analog also requires a Warning signal word for acute oral toxicity [1]. For procurement decisions at laboratory or pilot scale, reduced hazard classification can simplify shipping, storage, and handling requirements.

Chemical safety Hazard classification Laboratory procurement

Orthogonal Functional Handles: Mesylate Leaving Group + Methyl Ester — Enabling Two-Step Sequential Derivatization Without Protecting Group Manipulation

The target compound uniquely combines two electronically and chemically orthogonal functional groups on a single rigid BCO scaffold: (1) a methyl ester at the bridgehead 1-position, which can be hydrolyzed to a carboxylic acid (LiOH, THF/H₂O) or reduced to a hydroxymethyl group (LiAlH₄, LiBH₄), and (2) a methanesulfonyloxymethyl group at the 4-position that serves as an excellent leaving group for nucleophilic displacement (amines, thiols, azide, cyanide, etc.) . This orthogonality enables two-step sequential diversification: for example, the mesylate can first be displaced with a nucleophile (amine, thiol) to install a target-binding moiety, followed by ester hydrolysis and amide coupling to attach an E3 ligase ligand in a PROTAC synthesis workflow . In contrast, the alcohol analog (CAS 94994-15-7) offers only one reactive handle (hydroxyl) for functionalization and requires separate activation; the bromide analog (CAS 1934962-73-8) is reactive at the 4-position but the methyl ester is less orthogonal under basic nucleophilic conditions (potential alkylation or elimination side reactions with bromide); the amine analog (CAS 54202-09-4) requires protection/deprotection sequences that add steps . The diacid analog (CAS 18720-35-9, MW 212.24) offers carboxyl handles at both termini but lacks the pre-installed leaving group for direct nucleophilic coupling without activation reagents (EDC, HATU, etc.) .

Synthetic methodology Orthogonal reactivity Bifunctional building blocks

Optimized Application Scenarios for 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester: Evidence-Driven Procurement Fit


PROTAC Linker Construction Requiring Rigid, Short-Linker Geometry with a Pre-Activated Leaving Group for Convergent Assembly

In targeted protein degradation (PROTAC) development, linker length and rigidity directly affect ternary complex formation efficiency and degradation potency [1]. The target compound provides a rigid bicyclo[2.2.2]octane core with a ~4.2 Å bridgehead distance approximating a para-phenyl ring, combined with a pre-installed mesylate leaving group that enables direct nucleophilic coupling to amine- or thiol-containing E3 ligase ligands without additional activation steps. This eliminates the mesylation step required when starting from the alcohol analog (CAS 94994-15-7), saving one synthetic operation and improving step economy [2]. The shorter, more rigid CH₂–OMs connection offers better-defined geometry compared to the conformationally flexible propyl-spaced mesylate (CAS 719274-72-3), which may introduce unpredictable linker conformations that complicate ternary complex modeling . The orthogonal methyl ester can be selectively hydrolyzed post-coupling and amidated with a target-protein ligand to complete the PROTAC assembly in two sequential steps from the BCO core.

Synthesis of Constrained Bivalent Ligands or Bifunctional Molecular Probes via Sequential Orthogonal Derivatization

For bivalent ligand design targeting dimeric receptors or for constructing bifunctional chemical probes (e.g., photoaffinity labeling probes, fluorescent conjugates), the target compound's combination of a mesylate leaving group and a methyl ester enables two-directional sequential functionalization without protecting group interconversion [1]. The mesylate can first be displaced with an azide or amine nucleophile to install a photocrosslinking or affinity handle, and the ester subsequently hydrolyzed for amide coupling to a fluorophore or biotin tag. This sequential orthogonality avoids the protecting group chemistry required for the amine analog (CAS 54202-09-4, which demands Boc/Cbz manipulation) and avoids the competing elimination side reactions possible with the bromide analog (CAS 1934962-73-8) under basic coupling conditions . The 98% purity specification from Leyan further ensures that coupling steps proceed with high conversion, minimizing the accumulation of deletion sequences or byproducts in the final bifunctional product.

Medicinal Chemistry Library Synthesis Where Balanced Hydrophilicity (LogP ~1.5) Promotes Aqueous Solubility and Assay Compatibility

In fragment-based drug discovery or high-throughput chemistry library production, building block LogP significantly influences final compound solubility and assay compatibility. The target mesylate compound's LogP of 1.48 [1] resides in the optimal range for aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability. This represents a substantial advantage over the bromide analog (LogP 2.97), which is approximately 30-fold more lipophilic and may cause solubility-limited assay artifacts, non-specific protein binding, or aggregation at screening concentrations . The mesylate's 5 hydrogen-bond acceptors further enhance aqueous solvation compared to the bromide's single acceptor. For library synthesis where hundreds to thousands of diverse analogs are generated from a common scaffold, selecting the mesylate building block over the bromide can reduce the downstream burden of solubility-related compound attrition during biological screening.

Para-Phenyl Bioisosteric Replacement in Lead Optimization With Reduced Safety and Handling Burden

The bicyclo[2.2.2]octane core is an established saturated bioisostere of the para-substituted phenyl ring, offering increased three-dimensionality (higher Fsp³), reduced aromaticity-related toxicity risks, and distinct pharmacokinetic properties [3]. The target compound delivers this bioisosteric scaffold with a pre-installed mesylate handle for incorporation into lead compounds. Compared to the bromide analog, which carries four GHS hazard statements (H302, H315, H319, H335) and requires a GHS07 pictogram, the mesylate's more favorable safety profile facilitates routine procurement, storage, and handling in standard medicinal chemistry laboratories. This practical advantage, combined with the mesylate's controlled reactivity profile (good leaving group without the excessive reactivity of triflates that may lead to decomposition or competing SN1 pathways), positions the target compound as a balanced choice for late-stage lead optimization where both synthetic efficiency and operational safety are priorities.

Quote Request

Request a Quote for 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.